molecular formula C19H21NO4 B1681138 l-Stepholidine CAS No. 16562-13-3

l-Stepholidine

Cat. No.: B1681138
CAS No.: 16562-13-3
M. Wt: 327.4 g/mol
InChI Key: JKPISQIIWUONPB-HNNXBMFYSA-N
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Description

L-Stepholidine (l-SPD) is a proto berberine alkaloid found in the plant Stephania intermedia . It exhibits dual D2 receptor antagonist and D1 receptor agonist activity and has shown antipsychotic activity in animal studies .


Molecular Structure Analysis

This compound has a molecular formula of C19H21NO4 . It is a tetrahydroprotoberberine alkaloid . The unique structure of this compound allows it to exhibit its unique pharmacological profile .


Chemical Reactions Analysis

This compound is known to interact with dopamine receptors . It exhibits D1 receptor agonistic activity while acting as D2 receptor antagonists . This unique pharmacological profile makes this compound a potential agent in the treatment of drug addiction, Parkinson’s disease, and especially, schizophrenia .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 327.4 g/mol . It is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms .

Scientific Research Applications

Dopamine Receptor Modulation

  • Application in Sleep Disorders : L-Stepholidine demonstrates the capability to modulate sleep patterns, particularly non-rapid eye movement (NREM) sleep. It has been found to shorten sleep latency, increase the amount of NREM sleep, and prolong the duration of NREM sleep episodes in mice. This suggests potential applications in treating sleep disorders like insomnia (Qiu et al., 2009).

  • Potential in Treating Drug Addiction : Studies indicate that this compound may inhibit heroin-induced reinstatement of drug-seeking behavior. Its unique profile as a dopamine D1 receptor agonist and D2 antagonist positions it as a potential treatment for opioid addiction (Ma et al., 2014).

  • Antipsychotic Potential : this compound's activity on dopamine receptors suggests its potential as an antipsychotic treatment. It could be beneficial for controlling psychosis and treating cognitive symptoms in schizophrenia (Natesan et al., 2008).

Neuropharmacological Effects

  • Inhibition of Methamphetamine Self-Administration : Research shows that this compound can attenuate methamphetamine self-administration behavior in rats, indicating its potential in treating methamphetamine addiction (Yue et al., 2014).

  • Anti-Arrhythmic Properties : this compound has been observed to have significant anti-arrhythmic effects, suggesting its potential application in cardiovascular disorders (Sui Yan-hong, 2009).

  • Impact on Morphine-Induced Behavior : this compound affects morphine conditioned place preference in rats, indicating its possible role in opioid addiction treatment (Wang et al., 2007).

  • Antinociception and Drug Addiction Mechanisms : this compound's role in antinociception and potential utility in treating drug abuse is an area of active research, with a focus on its mechanisms involving dopamine receptors (Chu et al., 2008).

Molecular and Cellular Studies

  • Dopamine Receptor Interaction Analysis : Molecular modeling and dynamics simulations have been used to study the agonistic and antagonistic mechanism of this compound on dopamine receptors, providing insights into its unique pharmacological profile (Li et al., 2012).

  • Role in Forebrain Fos Expression : SPD has been reported to mimic the effect of the atypical antipsychotic drug clozapine, preferentially increasing Fos expression in corticolimbic areas, which is indicative of its potential application in neuropsychiatric disorders (Mo et al., 2005).

Mechanism of Action

Target of Action

L-Stepholidine (L-SPD) is an active ingredient of the Chinese herb Stephania and is the first compound found to have a dual function as a dopamine receptor D1 agonist and D2 antagonist . It also acts as an antagonist on D3R .

Mode of Action

L-SPD interacts with its targets, the D1, D2, and D3 dopamine receptors, in a unique way. It acts as an agonist on D1R, meaning it activates this receptor, and as an antagonist on D2R and D3R, meaning it blocks these receptors . The integration of homology modeling, automated molecular docking, and molecular dynamics simulations has shown that hydrogen bonding of the hydroxyl group on the D ring of L-SPD with the side chain of N6.55, in combination with hydrophobic stacking between I3.40, F6.44, and W6.48, mediates the agonist effect of L-SPD on D1R . The absence of hydrophobic stacking between I3.40, F6.44, and W6.48 in D2R and D3R excludes receptor activation .

Biochemical Pathways

L-SPD affects the dopamine signaling pathway. It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) via presynaptic D1 receptors . This effect is dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Result of Action

L-SPD has been shown to improve the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice . It also rescues decreased phosphorylation and surface expression of GluA1 in hippocampal cultures and protects the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .

Action Environment

The action, efficacy, and stability of L-SPD can be influenced by various environmental factors. For instance, the presence of ADDLs, which play a prominent role in triggering the early cognitive deficits that constitute Alzheimer’s disease, can affect the action of L-SPD

Safety and Hazards

L-Stepholidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

l-Stepholidine interacts with dopamine receptors, exhibiting D1 receptor agonistic activity while acting as a D2 receptor antagonist . This dual action is thought to enhance cortical dopamine transmission, which could potentially control psychosis and treat cognitive symptoms .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which can impact cell signaling pathways and gene expression . Its interaction with these receptors can also influence cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine receptors . As a D1 receptor agonist and D2 receptor antagonist, it can influence enzyme activity and bring about changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to demonstrate a dose-dependent striatal receptor occupancy at D1 and D2 receptors . It shows a rather rapid decline of D2 occupancy related to its quick elimination .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to be effective in reducing amphetamine- and phencyclidine-induced locomotion as well as conditioned avoidance response .

Metabolic Pathways

This compound is involved in the dopamine metabolic pathway due to its interaction with dopamine receptors . It can influence metabolic flux and metabolite levels through its agonistic and antagonistic actions on D1 and D2 receptors respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine receptors . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with dopamine receptors . These interactions could potentially direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPISQIIWUONPB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16562-13-3
Record name Stepholidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stepholidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEPHOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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